molecular formula C11H14N2O2S B105298 2-(1H-Indol-5-yl)-N-methylethanesulfonamide CAS No. 98623-50-8

2-(1H-Indol-5-yl)-N-methylethanesulfonamide

Cat. No. B105298
CAS RN: 98623-50-8
M. Wt: 238.31 g/mol
InChI Key: PPXMUBLAPJLGNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(1H-Indol-5-yl)methanamine” is a chemical with the molecular formula C9H10N2 . It has a molecular weight of 146.19 g/mol and is also known by several synonyms such as 5-(Aminomethyl)indole and 1H-Indole-5-methanamine . This compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .


Synthesis Analysis

The compound “(2,3-Dihydro-1H-indol-5-ylmethyl)amine” was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . The structure of the newly synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C NMR, and IR spectroscopy .


Molecular Structure Analysis

The molecular structure of “(1H-Indol-5-yl)methanamine” was determined using various techniques such as high-resolution mass-spectrometry, 1H, 13C NMR, and IR spectroscopy .


Chemical Reactions Analysis

The most direct method for the preparation of “(2,3-Dihydro-1H-indol-5-ylmethyl)amine” is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst .


Physical And Chemical Properties Analysis

The compound “(1H-Indol-5-yl)methanamine” has a molecular weight of 146.19 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 1 .

Scientific Research Applications

Pharmacological Research

This compound serves as a valuable intermediate in the synthesis of various pharmacologically active molecules. Its indole moiety is a common structural component in many natural products and biologically active compounds, which makes it an important target for drug discovery . The compound’s ability to interact with receptor proteins and its potential biological activity make it a candidate for further research in developing new therapeutic agents.

Agricultural Chemistry

In agriculture, derivatives of this compound have shown strong affinity for plant receptor proteins, which could be leveraged to develop new agrochemicals . These compounds could potentially act as growth regulators or stress protectants, aiding in the enhancement of crop resilience and yield.

Chemical Synthesis

As a versatile intermediate, this compound can be used to synthesize a wide range of disubstituted methanamines, which are of interest due to their potential biological activities. This makes it a valuable building block in organic synthesis, contributing to the creation of diverse chemical libraries for screening purposes .

Cytotoxicity Studies

Compounds derived from “2-(1H-Indol-5-yl)-N-methylethanesulfonamide” have been evaluated for their cytotoxic effects on various carcinoma cell lines, including A2780 and HeLa . This application is crucial for cancer research, as it helps in identifying potential anticancer agents.

Antioxidant Research

The derivatives of this compound have also demonstrated significant antioxidant potential, which is important for understanding the mechanism of oxidative stress-related diseases . This research can contribute to the development of novel antioxidants that may prevent or treat conditions caused by oxidative damage.

Mechanism of Action

Target of Action

The primary target of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide, also known as N-Methyl-1H-indole-5-ethanesulfonamide, is Carbonic Anhydrase 2 . Carbonic Anhydrase 2 is an enzyme that plays a crucial role in maintaining acid-base balance in the body. It catalyzes the reversible hydration of carbon dioxide, a reaction that is fundamental to many biological processes .

Mode of Action

It is known that indolyl-1,2,4-oxidizable derivatives, which are structurally similar to our compound, have been evaluated as new class of non-competitive α-glucosidase inhibitors . These compounds interact with their targets and cause changes that result in the inhibition of the target enzyme .

Biochemical Pathways

The compound affects the biochemical pathways involving its target, Carbonic Anhydrase 2. This enzyme is involved in various physiological processes, including the regulation of pH and the transport of carbon dioxide and bicarbonate in the body . By inhibiting this enzyme, the compound could potentially affect these processes.

Pharmacokinetics

It’s worth noting that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

It has been suggested that indolyl-1,2,4-oxidizable derivatives, which are structurally similar to our compound, show better inhibitory activity than the reference drug (acarbose) against α-glucosidase . This suggests that our compound might also have potential inhibitory effects on this enzyme.

properties

IUPAC Name

2-(1H-indol-5-yl)-N-methylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-12-16(14,15)7-5-9-2-3-11-10(8-9)4-6-13-11/h2-4,6,8,12-13H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXMUBLAPJLGNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00541746
Record name 2-(1H-Indol-5-yl)-N-methylethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Indol-5-yl)-N-methylethanesulfonamide

CAS RN

98623-50-8
Record name 2-(1H-Indol-5-yl)-N-methylethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-[4-(2-methylsulfamoyl-ethyl)-2-trimethylsilanylethynyl-phenyl]-acetamide (100 gm) was dissolved in N-methylpyrrolidone (900 ml) at 25° C. under inert atmosphere. Potassium tert-butoxide (49 g) was added and heated to 80-85° C. for 120-150 minutes. The reaction mass was cooled gradually to 25° C., water (3000 ml) was added and stirred for 30 minutes. The solution was extracted with ethyl acetate (2000 ml). The organic layer was dried over sodium sulfate and vacuum distilled to obtain a residue. The residue was treated with heptane (300 ml) to obtain a solid. The solid was filtered, washed with heptane and dried at 50-55° C. under vacuum to obtain title compound. (Yield: 74 g, HPLC Purity: 98%)
Name
N-[4-(2-methylsulfamoyl-ethyl)-2-trimethylsilanylethynyl-phenyl]-acetamide
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step Two
Name
Quantity
3000 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

N-[2-ethynyl-4-(2-methylsulfamoyl-ethyl)-phenyl]-acetamide (100 g) was dissolved in N-methylpyrrolidone (900 ml) at 25° C. Potassium tert-butoxide (60 g) was added and the reaction mass was heated to 80-85° C. for 120-150 minutes. The reaction mass was cooled gradually to 25° C., water (3000 ml) was added and stirred for 30 minutes. The solution was extracted with ethyl acetate (2000 ml). The organic layer was dried over sodium sulfate and distilled under vacuum to obtain a residue. The residue was treated with heptane (300 ml) to obtain a solid which was filtered, washed with heptane and dried at 50-55° C. under vacuum to obtain the title compound. (Yield: 84 g, HPLC Purity: 98%)
Name
N-[2-ethynyl-4-(2-methylsulfamoyl-ethyl)-phenyl]-acetamide
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Name
Quantity
3000 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-Indol-5-yl)-N-methylethanesulfonamide
Reactant of Route 2
2-(1H-Indol-5-yl)-N-methylethanesulfonamide
Reactant of Route 3
2-(1H-Indol-5-yl)-N-methylethanesulfonamide
Reactant of Route 4
Reactant of Route 4
2-(1H-Indol-5-yl)-N-methylethanesulfonamide
Reactant of Route 5
Reactant of Route 5
2-(1H-Indol-5-yl)-N-methylethanesulfonamide
Reactant of Route 6
Reactant of Route 6
2-(1H-Indol-5-yl)-N-methylethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.